Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile vs. N-Monoalkyl Analogs
The N,N-diethyl substitution pattern on the 2-carboxamide moiety confers distinct calculated physicochemical properties relative to common N-propyl and N-(1-ethylpropyl) analogs. Specifically, the target compound exhibits a computed XLogP3-AA of 2.1, compared to 1.5 for N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS 22244-18-4) [1]. The hydrogen bond donor count remains identical (2), but the increased rotatable bond count (3 vs 2) allows greater conformational sampling [1]. These differences can influence passive membrane permeability and solubility, critical for cell-based assay performance.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: 1.5 |
| Quantified Difference | Δ 0.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences of 0.6 log units can significantly shift a compound's position in Lipinski space and alter cell permeability, making the N,N-diethyl congener a distinct tool for SAR studies.
- [1] PubChem Compound Summary for CID 16315602 (N,N-diethyl) and CID 311159 (N-propyl analog). National Center for Biotechnology Information, 2026. View Source
